{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride
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Overview
Description
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a piperazine ring, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives have shown antibacterial action, effective against both gram-positive and gram-negative microorganisms .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives have shown various biological activities, indicating that they may affect multiple pathways .
Result of Action
It is known that pyrrolopyrazine derivatives have shown various biological activities, indicating that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are often carried out under basic conditions and may require specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may be used to convert carbonyl groups back to alcohols or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-2-(propan-2-yl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride
- (8aR)-octahydropyrrolo[1,2-a]piperazin-6-one hydrochloride
Uniqueness
{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol dihydrochloride is unique due to its specific structural features and the presence of a methanol group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-6-8-2-1-7-5-9-3-4-10(7)8;;/h7-9,11H,1-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHTPOWKITBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CNCC2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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